Apoatropine is a natural product found in Cyphanthera odgersii, Cyphanthera tasmanica, and other organisms with data available.
Apoatropine
CAS No.: 500-55-0
VCID: VC21336573
Molecular Formula: C17H21NO2
Molecular Weight: 271.35 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Apoatropine, also known as atropamine, is a tropane alkaloid found in plants of the Solanaceae family, such as belladonna and related species. It is chemically an ester formed from tropine and atropic acid . Apoatropine is a bitter crystalline alkaloid and has been reported in various organisms, including Cyphanthera odgersii and Cyphanthera tasmanica . Biological ActivityApoatropine is significantly more toxic than atropine, with reports indicating it is about 20 times more acutely toxic . It acts as a competitive antagonist to muscarinic acetylcholine receptors, inhibiting cholinergic signaling in various animal models. This action leads to effects such as pupil dilation, increased heart rate, and reduced glandular secretions. Pharmacological EffectsApoatropine hydrochloride, a derivative of apoatropine, has been studied for its pharmacological effects. It interacts with muscarinic acetylcholine receptors, acting as a reversible, non-specific antagonist. This interaction prevents acetylcholine from exerting its effects on smooth muscle, cardiac tissue, exocrine glands, and the central nervous system.
Occurrence and UsesApoatropine is found in plants of the Solanaceae family, which includes belladonna. It is used as a pigment and has been studied for its potential pharmacological applications due to its interaction with cholinergic systems . Research Findings |
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CAS No. | 500-55-0 | ||||
Product Name | Apoatropine | ||||
Molecular Formula | C17H21NO2 | ||||
Molecular Weight | 271.35 g/mol | ||||
IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate | ||||
Standard InChI | InChI=1S/C17H21NO2/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2/h3-7,14-16H,1,8-11H2,2H3 | ||||
Standard InChIKey | WPUIZWXOSDVQJU-UHFFFAOYSA-N | ||||
Isomeric SMILES | CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(=C)C3=CC=CC=C3 | ||||
SMILES | CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3 | ||||
Canonical SMILES | CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3 | ||||
Purity | > 95% | ||||
Quantity | Milligrams-Grams | ||||
Synonyms | 1-alpha-H,5-alpha-H-Tropan-3-alpha-ol, atropate; 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl atropate; alpha-methylene-benzeneaceticaci8-methyl-8-azabicyclo(3.2.1)oct-3-yles | ||||
PubChem Compound | 64695 | ||||
Last Modified | Aug 15 2023 |
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